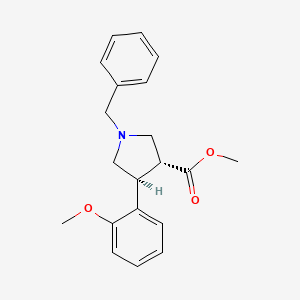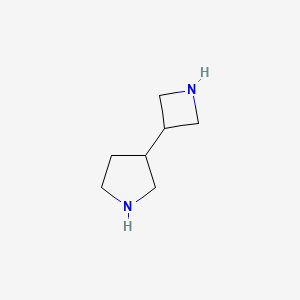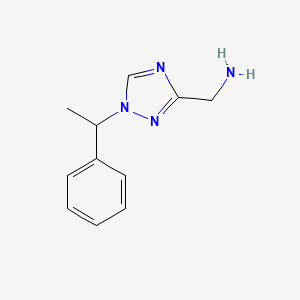
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a substitution reaction, where a suitable phenylethyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The phenylethyl group or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The triazole ring is known for its bioactivity, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Triazole derivatives are often used in pharmaceuticals, and this compound may exhibit similar properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylethyl)-1H-1,2,4-triazole: Lacks the methanamine group.
(1-(1-Phenylethyl)-1H-1,2,3-triazol-3-yl)methanamine: Similar structure but with a different triazole isomer.
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
(1-(1-Phenylethyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the phenylethyl group and the triazole ring with the methanamine group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
[1-(1-phenylethyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-9(10-5-3-2-4-6-10)15-8-13-11(7-12)14-15/h2-6,8-9H,7,12H2,1H3 |
InChI Key |
LXIBJENMNAYIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


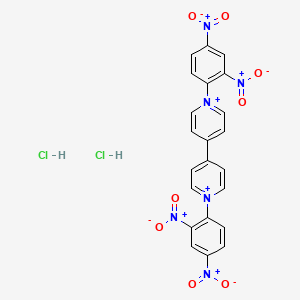
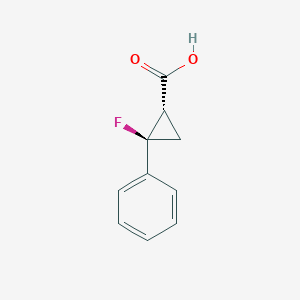
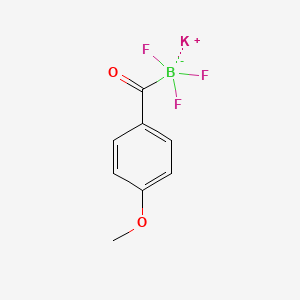

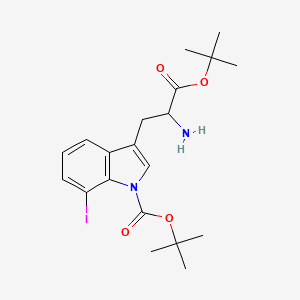
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

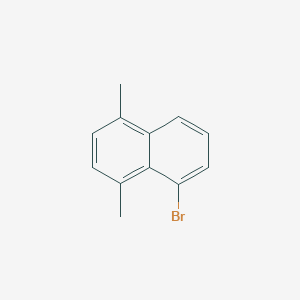
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
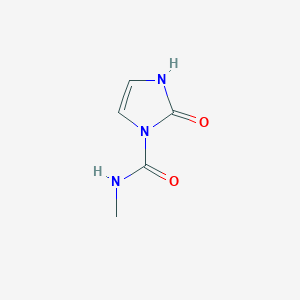
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)

